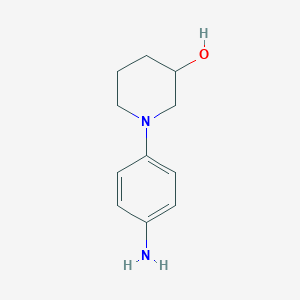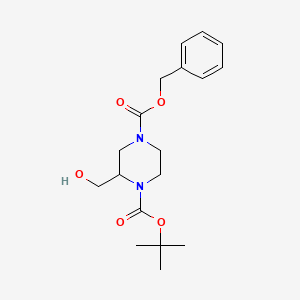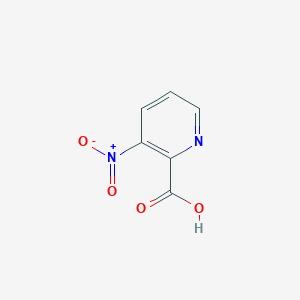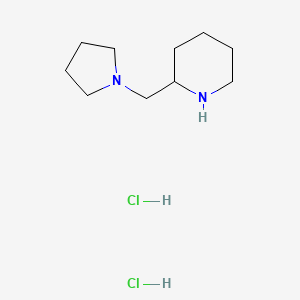
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C10H20N2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is 168.28 . The SMILES string representation of its structure is C1CCC (CN2CCCC2)NC1 .Applications De Recherche Scientifique
Synthesis Techniques
- Researchers have developed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, which has significant importance in medicinal chemistry. This method involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Medicinal Chemistry and Therapeutics
- The compound has been used in the synthesis of heteroalicyclic analogs of aminoalkanethiols, evaluated as antiradiation drugs (Piper & Johnston, 1963).
- It also appears in the synthesis of novel kappa-receptor agonists, indicating its potential in creating potent and selective drugs for therapeutic purposes (Scopes et al., 1992).
Pharmacology
- Piperidine derivatives synthesized from this compound have shown significant antiarrhythmic and antihypertensive effects and also displayed strong binding affinities to alpha-adrenoceptors (Malawska et al., 2002).
Chemical and Structural Studies
- The structure and molecular design of synthetic bacteriochlorins have been influenced by incorporating a spiro-piperidine unit into each pyrroline ring of the bacteriochlorin. This has implications for tailoring the polarity of near-infrared absorbers (Reddy et al., 2013).
Biochemical Research
- It has been involved in the development of novel nitroxyl radicals, especially focusing on stability towards ascorbic acid reduction. This is significant for applications in antioxidants, contrast agents, and radical polymerization (Kinoshita et al., 2009).
Safety And Hazards
According to the safety data sheet from Sigma-Aldrich, this compound is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .
Relevant Papers While specific papers on 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride were not found, Sigma-Aldrich does mention that it provides this product to early discovery researchers as part of a collection of unique chemicals .
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-6-11-10(5-1)9-12-7-3-4-8-12;;/h10-11H,1-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDXMQLIWGBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
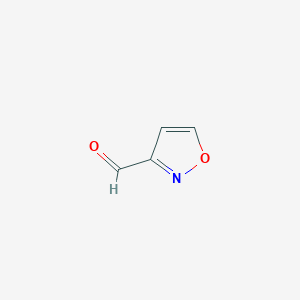



![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
